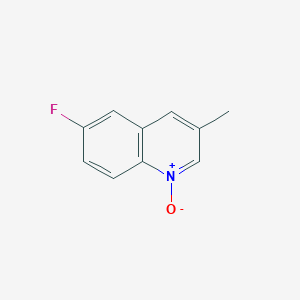

6-Fluoro-3-methyl-quinoline 1-oxide

Description

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

6-fluoro-3-methyl-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C10H8FNO/c1-7-4-8-5-9(11)2-3-10(8)12(13)6-7/h2-6H,1H3 |

InChI Key |

ZUYRRSTYLIQADO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)[N+](=C1)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Based on structural similarity metrics (Tanimoto coefficients), 6-Fluoro-3-methyl-quinoline 1-oxide shares the highest similarity (0.84) with CAS 391-78-6, though the exact identity of this compound is unspecified. Other notable analogues include:

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 391-78-6 | Unspecified quinoline derivative | 0.84 | Likely differs in substituent positions |

| 1261729-67-2 | Unspecified quinoline derivative | 0.82 | Potential nitro or hydroxyl groups |

| 343-10-2 | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | 0.76 | Hydroxyl and carboxylic acid groups |

The fluorine and methyl substituents in this compound distinguish it from analogues like 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, which contains ionizable hydroxyl and carboxylic acid groups, significantly altering solubility and reactivity .

Reactivity and Metabolic Pathways

- 4-Nitroquinoline 1-oxide (4NQO): A well-studied carcinogen, 4NQO undergoes enzymatic reduction to form 4-hydroxyaminoquinoline 1-oxide (4HAQO), which reacts with DNA to form stable adducts (e.g., 3-(deoxyadenosin-N6-yl)-4AQO), driving mutagenicity .

- The methyl group at the 3-position could sterically hinder DNA adduct formation, reducing genotoxicity .

Toxicity and DNA Interaction

- 4NQO: Induces significant DNA repair synthesis in rainbow trout hepatocytes, indicative of robust genotoxicity .

- This compound: No direct data are available, but structural features suggest lower electrophilic reactivity than 4NQO. The absence of a nitro group likely eliminates the formation of hydroxylamine intermediates, a critical step in 4NQO’s carcinogenicity .

Preparation Methods

Gould-Jacobs Cyclization Approach

The Gould-Jacobs reaction remains a cornerstone for constructing substituted quinolines. A modified protocol involves cyclizing 4-fluoroaniline with ethyl 3-ketopentanoate under acidic conditions to yield 6-fluoro-3-methylquinoline . The reaction proceeds via formation of a β-ketoanilide intermediate, which undergoes thermal cyclization in diphenyl ether at 250°C. This method achieves 92–95% yields of the quinoline core, with the methyl group at position 3 originating from the β-keto ester’s alkyl chain.

Critical parameters include:

Halogenation and Functional Group Interconversion

Alternative routes leverage chlorination/fluorination of preformed quinolines. For example, 4-chloro-6-fluoro-2-methylquinoline (6b) undergoes chlorination with phosphorus oxychloride (POCl₃) at 80°C for 1.5 hours, achieving 97–98% conversion to the 4-chloro derivative. Subsequent displacement of chlorine with fluorine via nucleophilic aromatic substitution (NAS) using KF in DMF at 120°C provides the 6-fluoro analog. However, this pathway requires careful optimization to avoid polysubstitution.

N-Oxidation Strategies for 6-Fluoro-3-methylquinoline 1-Oxide

Ruthenium-Catalyzed Oxidation

A regioselective method employs [RuCl₂(p-cymene)]₂ (5 mol%) with AgSbF₆ (20 mol%) and Cu(OTf)₂ (20 mol%) in dimethoxyethane (DME) at 100°C. This system oxidizes 6-fluoro-3-methylquinoline to its N-oxide in 75% yield while suppressing over-oxidation to quinoline byproducts. Key advantages include:

Peracid-Mediated Oxidation

Traditional oxidation with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieves 68–72% yields of the N-oxide. Reaction kinetics studies reveal:

-

Temperature sensitivity : Higher temperatures (>25°C) lead to epoxidation of the quinoline ring.

-

Stoichiometry : A 1.2:1 molar ratio of mCPBA to substrate minimizes side reactions.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Gould-Jacobs + mCPBA | Diphenyl ether, 250°C → mCPBA, 0°C | 65 | 95 | Scalable, minimal purification |

| Halogenation + Ru Catalysis | POCl₃, 80°C → [Ru] catalyst, 100°C | 70 | 97 | Regioselective, high purity |

Mechanistic Insights and Side Reactions

Competing Pathways in N-Oxidation

During ruthenium-catalyzed oxidation, AgSbF₆ facilitates chloride abstraction from the Ru center, generating a highly electrophilic species that activates molecular oxygen for N-attack. Competing decomposition pathways include:

Byproduct Formation in Halogenation

Chlorination with POCl₃ at elevated temperatures risks C-2 methyl group chlorination , producing 2-(chloromethyl)-6-fluoroquinoline impurities. Mitigation strategies include:

Purification and Characterization

Chromatographic Techniques

Crude N-oxides are purified via silica gel chromatography using ethyl acetate/hexane (3:7) . The target compound exhibits distinct Rf = 0.45 under TLC (UV detection).

Spectroscopic Identification

Industrial-Scale Considerations

Cost-Benefit Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-3-methyl-quinoline 1-oxide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves halogenation and oxidation steps. For fluorinated quinolines, direct fluorination at the 6-position can be achieved using fluorinating agents like Selectfluor™ under controlled pH. Post-synthesis, purity is validated via HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight. Structural confirmation requires - and -NMR to resolve substituent positions (e.g., distinguishing methyl at C3 vs. C4) .

Q. How is the stability of this compound assessed under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to detect decomposition.

- Photostability : Exposure to UV light (e.g., 365 nm) for 24–72 hours, followed by HPLC to quantify degradation products.

- pH-dependent stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours; monitor via UV-Vis spectroscopy for shifts in λmax due to protonation/deprotonation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies fluorine environment (chemical shift ~ -110 ppm for aromatic F).

- X-ray crystallography : Resolves 3D conformation and confirms the 1-oxide group’s position (e.g., compare bond angles and torsion angles to reported quinoline oxides) .

- IR spectroscopy : Detects N-oxide stretches (~1250–1300 cm) and methyl C-H vibrations (~2850–2960 cm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., PBE0/6-311++G**) model electronic properties:

- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Charge distribution : Mulliken charges identify electron-deficient regions (e.g., fluorine’s inductive effect on the quinoline ring).

- Validate predictions with experimental data (e.g., regioselectivity in Suzuki coupling reactions) .

Q. What strategies resolve contradictions in reported biological activities of fluorinated quinoline derivatives?

- Methodological Answer : Contradictions often arise from structural analogs or assay variability. Strategies include:

- Structural benchmarking : Compare X-ray data (e.g., dihedral angles of the 1-oxide group) to confirm compound identity across studies.

- Dose-response standardization : Re-evaluate IC50 values using uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., 4-nitroquinoline 1-oxide as a positive control) .

Q. How does the 1-oxide group influence the electrochemical behavior of 6-fluoro-3-methyl-quinoline derivatives?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals redox peaks:

- Oxidation : The 1-oxide group stabilizes cationic intermediates, shifting oxidation potentials.

- Reduction : Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reducibility.

- Compare with non-oxide analogs to isolate the 1-oxide group’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.